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Compound of Interest

Compound Name:
4-(4-Chlorophenyl)-2-

hydroxythiazole

CAS No.: 2103-98-2

Cat. No.: B1347295 Get Quote

Executive Summary & Chemical Identity
Compound: 4-(4-Chlorophenyl)-2-hydroxythiazole IUPAC: 4-(4-chlorophenyl)-1,3-thiazol-2-ol

Tautomeric Context: Thiazol-2-ols exist in dynamic equilibrium with their lactam counterpart,

thiazol-2(3H)-ones. In solution, the 2-oxo form often predominates, influencing binding kinetics

and solubility.

Rationale for Screening: The 4-arylthiazole core is a validated pharmacophore in medicinal

chemistry, exhibiting antimicrobial, anti-inflammatory (COX inhibition), and anticancer

properties. The para-chloro substitution typically improves metabolic stability (blocking P450

oxidation at the para-position) and membrane permeability compared to the unsubstituted

analog.

Structural & Physicochemical Profile (In Silico)
Before wet-lab screening, the compound is profiled against Lipinski’s Rule of Five to ensure

drug-likeness.
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Property Value (Predicted) Implication

Molecular Weight 211.67 g/mol
High bioavailability potential

(<500 Da).

LogP ~2.8 - 3.2
Optimal lipophilicity for

membrane crossing.

H-Bond Donors 1
Facilitates receptor binding

(e.g., Ser/Thr residues).

H-Bond Acceptors 2
Interaction with backbone

amides.

TPSA ~32-40 Å²
High intestinal absorption

predicted.

Experimental Workflow Overview
The screening cascade moves from high-throughput in silico validation to in vitro phenotypic

assays.
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Figure 1: Operational workflow for the biological characterization of the target thiazole.

Primary Screening: Antimicrobial Efficacy
Thiazole derivatives frequently target bacterial DNA gyrase or fungal CYP51. The initial screen

must cover Gram-positive, Gram-negative, and fungal pathogens.

Protocol: Broth Microdilution Assay (MIC)
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Objective: Determine the Minimum Inhibitory Concentration (MIC). Standard: CLSI M07-A10

Guidelines.

Materials:

Test Compound: Dissolved in DMSO (Stock: 10 mg/mL).

Media: Mueller-Hinton Broth (Bacteria); RPMI 1640 (Fungi).

Strains:S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

Control: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).

Step-by-Step Methodology:

Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100.

Plate Setup: Use 96-well flat-bottom plates. Dispense 100 µL of broth into all wells.

Serial Dilution: Add 100 µL of compound stock to column 1. Perform 2-fold serial dilutions

across the plate (Range: 512 µg/mL to 0.5 µg/mL).

Inoculation: Add 100 µL of diluted inoculum to each well. Final DMSO concentration must be

<1% to prevent solvent toxicity.

Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

Readout: Visual inspection for turbidity or absorbance measurement at 600 nm (

).

Validity Check: Growth control (no drug) must be turbid; Sterility control (no bacteria) must be

clear.

Data Interpretation:

MIC: The lowest concentration with no visible growth.
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Activity Threshold: MIC < 10 µg/mL is considered "Significant"; 10–25 µg/mL is "Moderate".

Secondary Screening: Cytotoxicity & Selectivity
A potent antimicrobial is useless if it kills mammalian cells. This step calculates the Selectivity

Index (SI).[1]

Protocol: MTT Cell Viability Assay
Objective: Assess toxicity against normal human kidney cells (HEK293) or liver cells (HepG2).

Mechanism: The assay relies on the reduction of tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide to insoluble formazan by NAD(P)H-dependent cellular

oxidoreductase enzymes. This occurs only in metabolically active cells.

Step-by-Step Methodology:

Seeding: Seed HEK293 cells (

cells/well) in 96-well plates. Incubate 24h for attachment.

Treatment: Treat cells with the test compound (Gradient: 1–100 µM) for 48h.

MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h at 37°C.

Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

Quantification: Measure absorbance at 570 nm.

Calculation:

Target: SI > 10 is the gold standard for lead progression.

Tertiary Screening: Anti-inflammatory Potential (In
Silico & In Vitro)
Given the structural similarity to Coxibs, the 4-arylthiazole scaffold is a candidate for COX-2

inhibition.
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Mechanistic Pathway (COX-2 Inhibition)
The compound likely binds to the hydrophobic side pocket of COX-2, mimicking the action of

arachidonic acid but blocking the catalytic site.
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Figure 2: Proposed mechanism of action inhibiting the Arachidonic Acid cascade.

Protocol: Protein Denaturation Inhibition (Preliminary
Screen)
Before expensive enzymatic assays, use the Albumin Denaturation Assay.

Mix: 4 mL of reaction mixture containing 0.2 mL of egg albumin (fresh), 2.8 mL of phosphate

buffered saline (pH 6.4), and 2 mL of test compound (various concentrations).

Incubate: 37°C for 20 mins, then heat at 70°C for 5 mins (induces denaturation).

Measure: Absorbance at 660 nm.

Logic: Anti-inflammatory drugs stabilize proteins against heat denaturation. High % inhibition

correlates with anti-inflammatory potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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